2,6-Dimethylpiperidine-3-carboxylic acid

Description

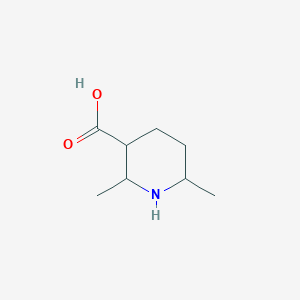

2,6-Dimethylpiperidine-3-carboxylic acid is a substituted piperidine (B6355638) derivative characterized by the presence of two methyl groups at positions 2 and 6, and a carboxylic acid group at position 3 of the piperidine ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural features place it at the intersection of several key areas of chemical and pharmaceutical research.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 879720-70-4 |

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. nih.govajchem-a.com Its prevalence stems from its ability to adopt a stable chair conformation, which allows for precise three-dimensional positioning of substituents, a critical factor in molecular recognition and biological activity. researchgate.net The introduction of substituents onto the piperidine ring, such as methyl and carboxylic acid groups, can significantly influence the molecule's physicochemical properties, including its lipophilicity, polarity, and basicity.

The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods available for their construction. nih.gov These methods often involve the hydrogenation of corresponding pyridine (B92270) precursors or various cyclization strategies. The stereoselective synthesis of polysubstituted piperidines, however, remains a challenging yet crucial endeavor, as the spatial arrangement of substituents can have a profound impact on a molecule's interaction with biological targets. nih.gov

The academic interest in piperidine derivatives is largely driven by their immense potential in drug discovery. ajchem-a.comresearchgate.net Piperidine-containing compounds have been shown to exhibit a wide range of pharmacological activities, including analgesic, anticancer, and neuroprotective effects. ajchem-a.comnih.gov The carboxylic acid moiety, in particular, is a common feature in many biologically active molecules, often serving as a key interaction point with protein targets. nih.gov

The rationale for investigating a molecule like this compound lies in the unique combination of its structural features. The dimethyl substitution at the 2 and 6 positions can influence the conformational preferences of the piperidine ring and may also provide a degree of steric shielding, potentially affecting the molecule's metabolic stability. The carboxylic acid at the 3-position introduces a polar, ionizable group that can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological macromolecules.

Derivatives of piperidine-3-carboxylic acid, also known as nipecotic acid, have been explored for their neurological effects, particularly as inhibitors of GABA uptake. researchgate.net The addition of methyl groups could modulate this activity or introduce selectivity for different transporter subtypes. The stereochemistry of the methyl and carboxylic acid groups would be a critical factor in determining the biological activity, making the development of stereoselective synthetic routes a key research objective.

While direct research on this compound is limited, the broader trends in medicinal chemistry suggest several promising avenues for future investigation. A primary focus would be the development of efficient and stereoselective synthetic methods to access the different stereoisomers of this compound. This would enable a thorough investigation of the structure-activity relationships (SAR) associated with the spatial arrangement of the substituents.

Future research would likely involve the biological evaluation of these stereoisomers in a variety of assays to screen for potential therapeutic activities. Given the known activities of related piperidine derivatives, areas of interest could include neuroscience, oncology, and infectious diseases. ajchem-a.com For instance, exploring their potential as enzyme inhibitors, receptor modulators, or as scaffolds for the development of new classes of antibiotics could be fruitful.

Furthermore, computational studies, such as molecular docking and molecular dynamics simulations, could be employed to predict the binding modes of this compound with various biological targets and to guide the design of more potent and selective analogs. The interplay between the conformational constraints imposed by the dimethyl substitution and the interaction potential of the carboxylic acid group would be a key aspect of such studies. The continued exploration of polysubstituted piperidine scaffolds holds significant promise for the discovery of novel chemical entities with valuable therapeutic properties. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h5-7,9H,3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOFKOUWZOQMJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(N1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Analysis of 2,6 Dimethylpiperidine 3 Carboxylic Acid Systems

Elucidation of Absolute and Relative Stereochemistry in 2,6-Dimethylpiperidine (B1222252) Derivatives

The introduction of methyl groups at the C2 and C6 positions, along with a carboxylic acid group at the C3 position, creates three chiral centers in 2,6-dimethylpiperidine-3-carboxylic acid. This structural complexity leads to the existence of multiple stereoisomers.

In the simpler parent compound, 2,6-dimethylpiperidine, three stereoisomers exist: an achiral meso compound and a pair of enantiomers. wikipedia.org

Achiral (meso) Isomer : This isomer has opposite stereochemistry at the two chiral centers (e.g., (2R,6S) or (2S,6R)). Due to an internal plane of symmetry, the molecule is superimposable on its mirror image, making it achiral. youtube.comkhanacademy.org Such compounds are referred to as meso compounds. youtube.com

Chiral Enantiomeric Pair : These isomers have the same stereochemistry at both chiral centers ((2R,6R) or (2S,6S)). They are non-superimposable mirror images of each other and are therefore chiral. wikipedia.orgyoutube.comkhanacademy.org These pairs are known as enantiomers. youtube.com

When the C3-carboxylic acid substituent is added, the internal plane of symmetry present in the meso form of the parent dimethylpiperidine is removed. Consequently, all stereoisomers of this compound are chiral. The relationships between them are diastereomeric or enantiomeric. For instance, the (2R,3S,6S) and (2S,3R,6R) isomers would constitute an enantiomeric pair, while the (2R,3S,6R) isomer would be a diastereomer to both.

Table 1: Stereoisomeric Forms of 2,6-Dimethylpiperidine

| Isomer Type | Configuration Example(s) | Chirality | Key Feature |

|---|---|---|---|

| Meso | (R,S) | Achiral | Possesses an internal plane of symmetry. |

The synthesis of substituted piperidines, such as through the reduction of corresponding pyridine (B92270) precursors, often yields a mixture of diastereomers. nih.gov Determining the ratio of these products is crucial for characterizing the reaction's stereoselectivity. A common and effective method for this determination is Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum of the crude reaction product allows for the integration of signals unique to each diastereomer, providing a quantitative measure of their relative abundance, known as the diastereomeric ratio (dr). nih.gov In some cases, such as the hydrogenation of certain disubstituted pyridines, diastereomeric ratios can exceed >95:5, indicating high stereoselectivity. nih.gov

Conformational Preferences of the Piperidine (B6355638) Ring System

Substituted six-membered heterocyclic rings like piperidine predominantly adopt chair conformations to minimize angular and torsional strain. scribd.comresearchgate.netrsc.org The orientation of substituents on the ring is a key factor in determining the most stable conformation.

In a chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial groups. nih.gov

For the cis-(R,S)-isomer of 2,6-dimethylpiperidine, the lowest energy conformation is a chair form where both methyl groups occupy equatorial positions. wikipedia.org In the case of this compound, all three substituents (two methyl groups and one carboxylic acid group) are expected to preferentially occupy equatorial positions to achieve maximum thermodynamic stability. The piperidinium rings in a complex of (R/S)-piperidine-3-carboxylic acid with tartaric acid were observed to adopt a chair conformation with the carboxyl group in the equatorial position. fao.org

A(1,3) strain, also known as allylic strain, is a destabilizing steric interaction that occurs between substituents on a molecule with partial double-bond character, such as N-acylated piperidines. nih.govacs.orgwpmucdn.com This pseudoallylic strain arises from the interaction between a substituent at the C2 position and a substituent on the nitrogen atom, which becomes more sp² hybridized. nih.govnih.gov

To alleviate this strain, the C2 substituent may be forced into an axial orientation. nih.govnih.gov For example, in N-Boc protected 2-methylpiperidine, the lowest energy conformation features an axial 2-methyl group to avoid A(1,3) strain with the bulky Boc group. nih.gov This effect can override the general preference for equatorial substituents and is a powerful tool for controlling conformational outcomes in synthetic chemistry. nih.govresearchgate.net In N-acylpiperidines, this strain can dictate the axial orientation of a 2-substituent with a free energy difference (ΔG) of up to -3.2 kcal/mol compared to the equatorial orientation. acs.org

Table 2: Calculated Free Energy Change (ΔG) for Equatorial-to-Axial Conformer Transition in 2-Methylpiperidine Derivatives

| Compound | ΔG (kcal/mol) in water | Favored Conformation |

|---|---|---|

| 1,2-Dimethylpiperidine | +1.8 | Equatorial 2-methyl |

| 2-Methyl-1-phenylpiperidine | -1.0 | Axial 2-methyl |

| N,2-Dimethylpiperidine-1-carboxamide | -2.1 | Axial 2-methyl |

| N,N,2-Trimethylpiperidine-1-carboxamide | -1.4 | Axial 2-methyl |

(Data adapted from calculations at the M06-2X/6-311G(d,p) level) acs.orgnih.gov

Dynamic Conformational Processes and Energy Barriers (e.g., Ring Inversion, Hindered Rotations)

The piperidine ring is not static; it undergoes dynamic processes, most notably ring inversion, also known as a chair flip. scribd.com During this process, one chair conformation converts into the opposite chair form, causing all axial substituents to become equatorial and vice versa. masterorganicchemistry.com

This interconversion is rapid at room temperature but must overcome an energy barrier. masterorganicchemistry.com For the parent cyclohexane ring, the barrier to ring inversion is approximately 10 kcal/mol, passing through higher-energy half-chair and twist-boat intermediates. masterorganicchemistry.com The barrier for piperidine is similar, though it can be influenced by the nature of substituents and the presence of the nitrogen heteroatom. The energy barrier for ring inversion is generally low enough that interconversion occurs many times per second at room temperature. scribd.commasterorganicchemistry.com

In more complex systems, such as N-acylpiperidines, the switch from an equatorial to an axial orientation for a C2 substituent is driven not only by steric factors like A(1,3) strain but also by conformational entropy. nih.gov The energy barriers for these dynamic processes can be studied using techniques like variable temperature NMR spectroscopy, which can detect the "freezing out" of conformations as the temperature is lowered. chemrxiv.org

Spectroscopic Techniques for Stereochemical and Conformational Elucidation

The stereochemistry and conformational preferences of this compound are determined through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide critical pieces of information to build a comprehensive understanding of the molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, Coupling Constant Analysis)

NMR spectroscopy is the most powerful tool for elucidating the detailed stereochemical and conformational features of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra, along with the coupling constants between protons, allows for the determination of the relative orientation of substituents on the piperidine ring and the conformational equilibrium of the ring itself.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides information on the chemical environment and connectivity of protons in the molecule. The chemical shifts of the protons on the piperidine ring are influenced by the presence of the electron-withdrawing carboxylic acid group and the methyl substituents. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, often around 10-13 ppm, though its position can be concentration and solvent dependent.

The relative stereochemistry of the substituents can be inferred from the coupling constants (J-values) between adjacent protons. For example, the magnitude of the coupling constant between the proton at C3 and the protons at C2 and C4 can help determine whether the carboxylic acid group is in an axial or equatorial position. A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid group is readily identifiable by its characteristic chemical shift in the range of 170-185 ppm. The chemical shifts of the piperidine ring carbons are also sensitive to the stereochemistry of the substituents. For instance, an axial substituent will cause a shielding (upfield shift) of the γ-carbons compared to an equatorial substituent (the γ-gauche effect). This allows for the assignment of the relative stereochemistry of the methyl and carboxylic acid groups.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Below is a table of predicted ¹³C NMR chemical shifts for a diastereomer of this compound. These values are calculated based on empirical data and theoretical models and serve as a guide for spectral interpretation.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 175.0 |

| C2 | 58.0 |

| C3 | 45.0 |

| C4 | 28.0 |

| C5 | 30.0 |

| C6 | 52.0 |

| 2-CH₃ | 18.0 |

| 6-CH₃ | 19.0 |

Note: These are predicted values and may differ from experimental data.

Coupling Constant Analysis

A detailed analysis of proton-proton coupling constants is crucial for a definitive conformational assignment. By measuring the vicinal coupling constants (³JHH) and applying the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons, the preferred conformation of the piperidine ring can be determined. For instance, a large ³JH2ax,H3ax value would strongly suggest that both the C2-methyl group and the C3-carboxylic acid group adopt equatorial positions to allow for a trans-diaxial relationship between the axial protons at these positions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the carboxylic acid and amine functional groups.

The most prominent features in the IR spectrum are expected to be:

A very broad O-H stretching band from the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.

A strong C=O stretching band from the carbonyl group of the carboxylic acid, usually found between 1700 and 1725 cm⁻¹.

An N-H stretching band from the secondary amine in the piperidine ring, which typically appears in the range of 3300-3500 cm⁻¹. This band is often weaker and sharper than the O-H band.

C-H stretching bands from the methyl and methylene groups on the piperidine ring, which are observed around 2850-3000 cm⁻¹.

An N-H bending vibration, which can be seen in the 1590-1650 cm⁻¹ region.

A C-O stretching vibration from the carboxylic acid, typically in the 1210-1320 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 (strong) |

| Amine | N-H Stretch | 3300-3500 (medium) |

| Alkane | C-H Stretch | 2850-3000 (strong) |

| Amine | N-H Bend | 1590-1650 (medium) |

| Carboxylic Acid | C-O Stretch | 1210-1320 (medium) |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, confirming its chemical formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Under electron ionization (EI), the molecule is expected to undergo fragmentation through various pathways. Common fragmentation patterns for piperidine derivatives include the loss of the substituents on the ring. For this compound, key fragmentation pathways would likely involve:

Loss of a methyl group: This would result in a fragment ion with a mass-to-charge ratio (m/z) of [M-15]⁺.

Loss of the carboxylic acid group: Decarboxylation would lead to a fragment ion at [M-45]⁺.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This could involve the loss of a methyl radical or an ethyl group from the ring, leading to the formation of a stable iminium ion.

McLafferty rearrangement: If the stereochemistry allows, a McLafferty rearrangement involving the carboxylic acid group could occur.

The exact fragmentation pattern will depend on the stereoisomer and the ionization conditions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Key Pharmacophoric Elements within 2,6-Dimethylpiperidine (B1222252) Scaffolds

The 2,6-dimethylpiperidine scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. clinmedkaz.org A pharmacophore represents the essential steric and electronic features of a molecule required to ensure optimal interactions with a specific biological target. wiley-vch.de For the 2,6-dimethylpiperidine-3-carboxylic acid framework, three key pharmacophoric elements can be identified: the piperidine (B6355638) ring nitrogen, the two methyl groups at positions 2 and 6, and the carboxylic acid group at position 3.

The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated at physiological pH, as a cation that forms crucial ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. mdpi.com The methyl groups contribute to the molecule's lipophilicity and engage in hydrophobic or van der Waals interactions within the target's binding pocket. mdpi.com The carboxylic acid moiety is a potent hydrogen bond donor and acceptor and can be ionized to form strong electrostatic or salt-bridge interactions. wiley-vch.denih.gov

Table 1: Key Pharmacophoric Elements and Their Potential Roles

| Pharmacophoric Feature | Potential Interaction Type | Significance in Target Binding |

|---|---|---|

| Piperidine Nitrogen | Hydrogen Bond Acceptor, Ionic Interaction (when protonated) | Anchors the ligand in the binding site through interactions with polar or charged amino acid residues. |

| Methyl Groups (C2, C6) | Hydrophobic Interactions, Van der Waals Forces | Contributes to binding affinity by occupying hydrophobic pockets and influences the molecule's orientation. |

| Carboxylic Acid (C3) | Hydrogen Bond Donor/Acceptor, Ionic/Electrostatic Interaction | Often a critical binding element that forms strong, specific interactions with the target protein. wiley-vch.denih.gov |

Impact of Substituent Modifications on Biological Activity (e.g., positions of methyl groups on antiarrhythmic activity)

For instance, in related piperidine-based compounds, the relative positions of the methyl groups are known to be crucial for activity. The 2,6-disubstitution pattern locks the piperidine ring into a specific chair conformation, which in turn dictates the spatial orientation of the other functional groups. nih.gov Studies on various piperidine derivatives have shown that even minor changes, such as moving a substituent to an adjacent carbon, can lead to a significant loss of activity by disrupting the optimal binding conformation. dndi.org While specific data on the antiarrhythmic activity of this compound is not extensively detailed in the available literature, the principles of substituent effects are well-established for piperidine-containing agents in other therapeutic areas. For example, electron-rich aromatic groups on related scaffolds have been shown to be preferred for activity against Trypanosoma cruzi, whereas electron-deficient groups lead to inactive compounds. dndi.org

Mechanistic Role of the Carboxylic Acid Moiety in Ligand-Target Interactions

The carboxylic acid functional group is a cornerstone of drug design, frequently serving as a key component of a molecule's pharmacophore. nih.gov Its ability to participate in multiple types of non-covalent interactions makes it a powerful anchor for binding to biological targets. wiley-vch.de

At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion. This negative charge allows it to form strong, long-range electrostatic interactions or more specific salt bridges with positively charged amino acid residues like arginine, lysine (B10760008), or histidine within a protein's active site. wiley-vch.de Furthermore, the oxygen atoms of the carboxylate are excellent hydrogen bond acceptors, while the hydroxyl group of the protonated acid can act as a hydrogen bond donor. This dual capacity enables the formation of a robust network of hydrogen bonds, significantly contributing to binding affinity and specificity. nih.gov For example, in the blockbuster drug atorvastatin, the terminal carboxylate forms a critical salt bridge with a lysine residue in the target enzyme's active site. wiley-vch.de

Stereochemical Requirements for Optimized Biological Activity

The 2,6-dimethylpiperidine core can exist as achiral (R,S)- or meso-isomers and chiral (R,R)/(S,S) enantiomeric pairs. wikipedia.org The relative stereochemistry of the substituents dictates the preferred conformation of the piperidine ring and whether the functional groups occupy axial or equatorial positions. nih.gov These conformational differences directly impact the molecule's ability to fit within a binding pocket. It is a well-established principle in medicinal chemistry that different stereoisomers of a drug can have vastly different potencies, with one isomer often being significantly more active than the others. nih.gov This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific recognition and binding.

Computational Chemistry in SAR Elucidation and Molecular Design

Computational chemistry provides powerful in silico tools to investigate structure-activity relationships, rationalize experimental findings, and guide the design of new, more potent molecules. clinmedkaz.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, various molecular descriptors—numerical values that quantify different aspects of a molecule's structure—are calculated for a set of compounds with known activities. nih.gov Statistical methods are then employed to build a model that can predict the activity of new, untested compounds. nih.gov

Commonly used descriptors include those related to physicochemical properties (e.g., LogP for lipophilicity, TPSA for polar surface area), electronic properties (e.g., partial charges), and 3D structure (e.g., molecular shape). mdpi.com For a series of this compound analogs, a QSAR model could help identify which properties are most critical for their biological effect, thereby guiding the design of new derivatives with enhanced activity. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor | Property Represented | Potential Influence on Activity |

|---|---|---|

| LogP | Lipophilicity / Hydrophobicity | Affects membrane permeability and binding to hydrophobic pockets. |

| TPSA (Topological Polar Surface Area) | Molecular polarity | Influences solubility, permeability, and hydrogen bonding capacity. chemscene.com |

| HBD (Hydrogen Bond Donors) | Capacity to donate hydrogen bonds | Directly impacts interactions with target proteins. chemscene.com |

| HBA (Hydrogen Bond Acceptors) | Capacity to accept hydrogen bonds | Crucial for forming stable ligand-receptor complexes. chemscene.com |

| NRB (Number of Rotatable Bonds) | Molecular flexibility | Affects conformational entropy and the ability to adapt to a binding site. chemscene.com |

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is invaluable for understanding the molecular basis of ligand-target interactions at an atomic level. lew.ro The process involves placing the 3D structure of the ligand (e.g., this compound) into the known 3D structure of a protein's binding site and calculating the most stable binding poses, ranked by a scoring function that estimates binding affinity. researchgate.net

Docking studies can reveal key interactions, such as which amino acid residues form hydrogen bonds or electrostatic interactions with the ligand's carboxylic acid or piperidine nitrogen. semanticscholar.org It can also explain why certain stereoisomers are more active than others by showing how well they fit into the active site. This information provides a rational basis for designing new molecules with improved binding characteristics. lew.ro For instance, docking studies on pyrimidine (B1678525) derivatives have successfully identified key hydrogen bond interactions and guided further synthesis. lew.ro

Prediction of Binding Motifs and Interaction Sites

Computational modeling and molecular docking studies are crucial tools in predicting how a ligand, such as this compound, may bind to a biological target. These in silico methods help in identifying potential binding motifs and the specific molecular interactions that stabilize the ligand-receptor complex. A thorough review of scientific literature reveals a lack of specific molecular docking or computational binding prediction studies focused exclusively on this compound.

However, general principles derived from studies on structurally related molecules containing piperidine and carboxylic acid functionalities can provide insights into its potential binding behavior. For instance, research on various piperidine derivatives highlights that the piperidine ring can participate in various types of interactions. Depending on the nature of the binding pocket, the protonated nitrogen of the piperidine ring can form cation-π interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine. The hydrophobic nature of the rest of the piperidine ring structure can also lead to favorable van der Waals interactions within nonpolar regions of a binding site.

Similarly, the carboxylic acid group is a key functional group for forming specific interactions. It is well-established that the carboxylic acid moiety can act as a hydrogen bond donor and acceptor. Docking studies on other carboxylic acid-containing compounds frequently show interactions with positively charged amino acid residues such as arginine and lysine, or with the backbone amides of the protein. The carboxylic group can also coordinate with metal ions present in the active site of metalloenzymes.

While these general interaction patterns for piperidine and carboxylic acid groups are well-documented, the specific binding motifs and interaction sites for this compound would be highly dependent on the specific topology and amino acid composition of the target protein's binding site. Without dedicated computational studies on this particular compound, any discussion of its binding motifs remains speculative. Detailed molecular docking and dynamic simulations would be required to generate specific hypotheses about its interactions with a given biological target.

Table 1: Potential Molecular Interactions for this compound Functional Groups

| Functional Group | Potential Interaction Type | Potential Interacting Residues/Moieties |

| Carboxylic Acid | Hydrogen Bonding (Donor/Acceptor) | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine, Backbone Amides |

| Ionic Interactions (Salt Bridges) | Arginine, Lysine, Histidine | |

| Metal Coordination | Zn²⁺, Mg²⁺, Fe²⁺, etc. | |

| Piperidine Ring (Nitrogen) | Hydrogen Bonding (Acceptor) | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Backbone Amides |

| Cation-π Interactions | Tryptophan, Tyrosine, Phenylalanine | |

| Piperidine Ring (Carbon scaffold) | Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

| Methyl Groups | Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

Preclinical Biological and Mechanistic Investigations of 2,6 Dimethylpiperidine 3 Carboxylic Acid and Its Analogs

Enzyme Inhibitory Activity Profiles

The therapeutic potential of a compound is often linked to its ability to selectively inhibit enzymes involved in pathological processes. This section details the preclinical investigations into the enzyme inhibitory profiles of 2,6-dimethylpiperidine-3-carboxylic acid and its structural analogs, focusing on glycosidases, angiotensin-converting enzyme (ACE), and other relevant enzyme targets.

Piperidine (B6355638) alkaloids and their derivatives are recognized for their potent inhibitory activity against glycosidase enzymes, which are crucial for carbohydrate metabolism. The inhibition of these enzymes, such as α-glucosidase, is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.comnih.gov

While direct studies on this compound are not extensively documented, research on structurally related piperidine derivatives provides significant insights into their potential as α-glucosidase inhibitors. For instance, a series of dihydrofuro[3,2-b]piperidine derivatives, synthesized from D- and L-arabinose, have demonstrated potent α-glucosidase inhibitory activity. Notably, compounds with specific N-substituted benzyl (B1604629) groups showed significantly stronger inhibitory potency than the standard drug, acarbose. mdpi.com

One of the most active compounds, an L-arabino-configured derivative with an N-substituted 2,6-dichloro-4-hydroxylbenzyl group, exhibited an IC50 value of 0.07 μM. mdpi.com Another potent inhibitor from this series, equipped with a 3-chloro-4-hydroxylbenzyl group, showed an IC50 of 0.5 μM, which is four times more potent than acarbose. mdpi.com These findings underscore the importance of the piperidine core and the nature of its substituents in determining the inhibitory activity against α-glucosidase.

Table 1: α-Glucosidase Inhibitory Activity of Dihydrofuro[3,2-b]piperidine Analogs

| Compound | Configuration | N-Substituent | IC50 (μM) |

|---|---|---|---|

| Analog 1 | L-arabino | 2,6-dichloro-4-hydroxylbenzyl | 0.07 |

| Analog 2 | L-arabino | 3-chloro-4-hydroxylbenzyl | 0.5 |

This table presents a selection of data on potent analogs to illustrate structure-activity relationships.

The structure-activity relationship studies of these analogs suggest that the stereochemistry of the piperidine ring and the electronic and steric properties of the N-substituent are critical for potent enzyme inhibition. mdpi.com This provides a strong rationale for the investigation of this compound and its derivatives as potential α-glucosidase inhibitors.

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, making its inhibition a cornerstone in the treatment of hypertension and cardiovascular diseases. nih.gov ACE inhibitors are broadly classified based on the chemical nature of their zinc-binding group, with carboxylate-containing agents forming a major class. nih.gov

The fundamental structure-activity relationship (SAR) for ACE inhibitors highlights the necessity of an N-ring containing a carboxylic acid, which mimics the C-terminal carboxylate of ACE substrates. scholarsresearchlibrary.com The presence of large, hydrophobic heterocyclic rings in the inhibitor structure is also known to enhance potency. scholarsresearchlibrary.com

The design of potent ACE inhibitors often involves mimicking the transition state of peptide hydrolysis. scholarsresearchlibrary.com The carboxylate group in compounds like this compound can act as a zinc-binding group, crucial for interacting with the zinc ion in the active site of ACE. nih.govscholarsresearchlibrary.com Further investigations are warranted to quantify the ACE inhibitory potential of this specific compound and its analogs.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are pivotal in the symptomatic treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govmdpi.com The piperidine moiety is a key structural feature in several known AChE inhibitors, including the widely prescribed drug donepezil. nih.gov

Research into analogs of 2,6-dimethylpiperidine (B1222252) has revealed significant AChE inhibitory activity. A study on cis-2,6-dimethylpiperidine (B46485) sulfonamides demonstrated that these compounds act as inhibitors of AChE. nih.gov Two derivatives, in particular, showed considerable inhibition against AChE from various sources in vitro. nih.gov The inhibitory potency of piperidine derivatives is often influenced by substitutions on the piperidine nitrogen and other parts of the molecule. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that introducing bulky moieties in the para position of the benzamide (B126) and an alkyl or phenyl group at the benzamide nitrogen dramatically enhanced activity. nih.gov One of the most potent compounds in this series exhibited an IC50 of 0.56 nM for AChE. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine Analogs

| Compound Class | Specific Analog Example | Target Enzyme | IC50 |

|---|---|---|---|

| cis-2,6-dimethylpiperidine sulfonamides | Derivative 3a & 3f | AChE | Not specified, but showed considerable inhibition |

This table highlights the potential of the dimethylpiperidine scaffold in AChE inhibition.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. nih.govnih.gov While sulfonamides are the classical CA inhibitors, non-classical inhibitors, including carboxylic acid derivatives, are an area of active research. unifi.itcu.edu.eg Carboxylic acids can inhibit CAs by directly binding to the catalytic zinc ion or by anchoring to the zinc-bound water/hydroxide ion. unifi.it

Studies on piperidine-containing compounds have demonstrated their potential as CA inhibitors. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides showed inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII) at nanomolar concentrations. nih.gov For example, a derivative bearing a 4-methoxyphenyl (B3050149) group was a potent inhibitor of hCA I with a Ki of 7.9 nM. nih.gov Furthermore, piperine-based carboxylic acids have also been evaluated as CA inhibitors, indicating that the piperidine scaffold can be a valuable component in the design of novel CAIs. nih.gov

Receptor Modulation and Ligand Binding Studies

Beyond enzyme inhibition, the therapeutic effects of small molecules can be mediated through their interaction with cellular receptors. Investigations into the receptor modulation and ligand binding properties of dimethylpiperidine derivatives have revealed their potential to interact with specific receptor targets.

One notable study focused on 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene which incorporated a 2,4-dimethylpiperidine (B1583269) ring. These compounds were identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). nih.gov RORγt is a nuclear receptor that is a potential drug target for inflammatory and autoimmune diseases. The study found that the dimethylpiperidine ring adopted a twisted boat conformation with the methyl groups in a cis-cis configuration, which was a key structural feature for its modulatory activity. nih.gov These derivatives exhibited basal modulatory activity towards RORγt due to interactions with hydrophilic regions of the receptor. nih.gov

While this study did not specifically use this compound, the findings highlight the potential for the dimethylpiperidine scaffold to be incorporated into ligands that modulate the activity of nuclear receptors like RORγt. The carboxylic acid moiety on the target compound could provide an additional point of interaction within the receptor's binding pocket.

Investigations of Cellular Pathways and Molecular Mechanisms of Action (excluding clinical data)

Understanding the downstream cellular pathways affected by a compound is crucial for elucidating its mechanism of action. This section explores the modulation of key signaling pathways by compounds structurally related to this compound.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the JAK2/STAT3 axis, is a critical signaling cascade involved in inflammation, immune responses, and cell proliferation. nih.govnih.gov Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancer. nih.gov

While direct evidence for the effect of this compound on the IL-6/JAK2/STAT3 pathway is limited, studies on related compounds containing a piperidine moiety suggest a potential for modulation. For instance, piperine (B192125), an alkaloid containing a piperidine ring, has been shown to inhibit the JAK2/STAT3 signaling pathway. researchgate.net In a model of ischemic stroke, piperine was found to exert neuroprotective effects by lowering the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3). researchgate.net This suggests that the piperidine scaffold may contribute to the inhibition of this inflammatory pathway.

The activation of the JAK2/STAT3 pathway is often initiated by pro-inflammatory cytokines like Interleukin-6 (IL-6). researchgate.net The ability of piperine to reduce IL-6 production in certain cancer cells further supports its role in modulating this axis. researchgate.net Given these findings, it is plausible that this compound or its analogs could also interact with components of the IL-6/JAK2/STAT3 pathway, potentially leading to anti-inflammatory or other therapeutic effects. Further molecular studies are necessary to confirm this hypothesis and to delineate the specific molecular interactions involved.

Activity in Preclinical Models (focus on mechanistic insights)

Preclinical investigations into this compound and its analogs have uncovered a range of biological activities. The mechanistic insights from these studies highlight the potential of the piperidine scaffold in modulating various physiological and pathological processes.

Antiarrhythmic Mechanisms (related to 2,6-dimethylpiperidine moiety)

The structural feature of a 2,6-dimethylpiperidine group has been identified as a key contributor to the antiarrhythmic properties observed in certain series of compounds. In structure-activity relationship studies of α,α-diaryl-1-piperidinebutanols, the inclusion of the 2,6-dimethylpiperidine moiety consistently yielded compounds with the most favorable antiarrhythmic profiles in a canine model of coronary ligation. nih.gov

The primary mechanism of action for many antiarrhythmic drugs involves the modulation of ion channels within cardiac myocytes, which alters the cardiac action potential. nih.gov Antiarrhythmics are often classified based on which channels they block. For instance, Class III antiarrhythmics are known to block potassium channels, which prolongs the action potential recovery and increases the effective refractory period (ERP). nih.gov While the precise channel-level mechanism for all 2,6-dimethylpiperidine-containing compounds is not fully elucidated, their efficacy in preclinical models suggests a significant interaction with cardiac ion transport systems. nih.gov Further investigation into specific ion channel interactions is necessary to fully define the antiarrhythmic mechanism of this chemical moiety.

Antihypertensive Action

The antihypertensive effects of compounds related to this compound have been explored, with evidence pointing towards mechanisms involving calcium channel modulation and direct vasodilation. A related dihydropyridine (B1217469) derivative, which also contains a 2,6-dimethyl substitution pattern, demonstrated dose-dependent blood pressure reduction in both spontaneously hypertensive and renal hypertensive rat models. nih.gov The activity of this class of compounds is often attributed to their function as calcium channel blockers. nih.gov

Similarly, other novel series of piperidino-containing compounds, specifically substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, have shown significant antihypertensive activity comparable to the calcium antagonist nifedipine. nih.gov These compounds act as direct vasodilators. nih.gov This suggests that a primary mechanism for the antihypertensive action of related piperidine derivatives is the blockade of calcium channels in vascular smooth muscle, leading to relaxation and a decrease in blood pressure.

Table 1: Antihypertensive Activity of a Related Dihydropyridine Calcium Antagonist

| Model | Compound | ED₂₀ (20% Effective Dose for Hypotension) |

|---|---|---|

| Spontaneously Hypertensive Rats (SHRs) | NP-252 | 2.55 mg/kg |

| Spontaneously Hypertensive Rats (SHRs) | Nifedipine | 2.00 mg/kg |

| Renal Hypertensive Rats (RHRs) | NP-252 | 1.25 mg/kg |

| Renal Hypertensive Rats (RHRs) | Nifedipine | 0.67 mg/kg |

Data sourced from a study on conscious hypertensive rats, indicating the dose-dependent antihypertensive effects of a 2,6-dimethyl-dihydropyridine derivative (NP-252) compared to nifedipine. nih.gov

Antimicrobial, Anti-inflammatory, and Anticancer Properties (as explored for related piperidine derivatives)

The broader class of piperidine derivatives has been extensively studied for a variety of therapeutic properties, revealing significant potential in antimicrobial, anti-inflammatory, and anticancer applications.

Antimicrobial Properties: Piperidine derivatives have demonstrated a wide spectrum of antimicrobial activity. ijnrd.org Studies have shown that novel synthesized piperidine compounds can exhibit potent inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. academicjournals.orgsymbiosisonlinepublishing.combiointerfaceresearch.com Some derivatives also show antifungal activity against species like Aspergillus niger and Candida albicans. academicjournals.org The mechanism of action can vary depending on the specific substitutions on the piperidine ring, but the core structure is recognized as a valuable pharmacophore in the development of new antimicrobial agents. researchgate.net

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

| Derivative Type | Target Organisms | Observed Effect |

|---|---|---|

| Novel Synthesized Derivatives | E. coli, S. aureus, B. cereus, P. aurenginosa | Strong inhibitory activity with MIC values as low as 0.75 mg/ml against B. subtilus. academicjournals.org |

| 2-hydroxypiperidine derivatives | Various MTCC bacterial strains | Good antimicrobial activity, with some compounds showing broad-spectrum effects. symbiosisonlinepublishing.com |

| Halogenobenzene Derivatives | S. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans | Inhibition of all test strains at MIC values of 32-512 µg/ml for active compounds. nih.gov |

This table summarizes findings from various studies on the antimicrobial potential of different classes of piperidine derivatives.

Anti-inflammatory Properties: The anti-inflammatory potential of piperidine derivatives is well-documented. nih.gov The mechanism often involves the downregulation of key inflammatory pathways, such as the NF-κB pathway. ontosight.ai These compounds can suppress the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. ontosight.airesearchgate.net Furthermore, some derivatives have been shown to inhibit the expression of enzymes like i-NOS and COX-2, which are crucial in the inflammatory process. ontosight.ai The natural alkaloid piperine, which contains a piperidine moiety, is known to possess significant anti-inflammatory and antioxidant properties by quenching free radicals and reactive oxygen species. nih.gov

Anticancer Properties: Piperidine and its derivatives have emerged as promising scaffolds for the development of anticancer agents. nih.govbgu.ac.il Their mechanisms of action are multifaceted and involve the modulation of critical signaling pathways implicated in cancer progression, such as PI3K/Akt and STAT-3. nih.govbgu.ac.il Preclinical studies have shown that piperidine compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit cellular proliferation, and arrest the cell cycle. nih.govresearchgate.net These effects have been observed across a range of cancer cell lines, including those for prostate, breast, lung, and colon cancer. nih.govnih.gov For instance, certain derivatives have shown potent activity against renal cancer cell lines, with GI₅₀ values as low as 0.4 μg·mL⁻¹. nih.gov

Table 3: Overview of Preclinical Anticancer Mechanisms of Piperidine Derivatives

| Mechanism of Action | Signaling Pathway/Target | Cancer Type (Example) |

|---|---|---|

| Induction of Apoptosis | Caspase activation, Bcl-2 downregulation | Leukemia, Prostate Cancer nih.govresearchgate.net |

| Cell Cycle Arrest | Inhibition of cell cycle progression | Various Cancers bgu.ac.ilresearchgate.net |

| Pathway Modulation | Inhibition of NF-κB, PI3K/Akt, STAT-3 | Breast, Prostate, Lung Cancer nih.govbgu.ac.il |

| Inhibition of Proliferation | Concentration-dependent inhibition of cancer cell lines | Prostate Cancer (PC3 cells) researchgate.net |

This table highlights key mechanisms through which piperidine derivatives exert their anticancer effects in preclinical models.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Nifedipine |

Derivatization Strategies and Synthetic Transformations of 2,6 Dimethylpiperidine 3 Carboxylic Acid

Functionalization of the Carboxylic Acid Group

Detailed research findings on the functionalization of the carboxylic acid group of 2,6-dimethylpiperidine-3-carboxylic acid are not available in the reviewed literature. General principles of organic chemistry suggest that this group can undergo reactions such as amide formation, esterification, and reduction, but specific examples, reagents, and yields for this compound have not been documented.

Amide Formation and Peptide Coupling

No specific studies detailing the formation of amides or the use of this compound in peptide coupling reactions were identified.

Esterification and Prodrug Design

There is no available research focused on the esterification of this compound or its application in prodrug design.

Reduction to Alcohols or Amines

Specific protocols for the reduction of the carboxylic acid group in this compound to the corresponding alcohol or amine are not described in the scientific literature.

Chemical Modifications of the Piperidine (B6355638) Nitrogen

No published research was found that specifically addresses the chemical modification of the piperidine nitrogen in this compound.

Computational Chemistry and Theoretical Studies on 2,6 Dimethylpiperidine 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the fundamental properties of 2,6-dimethylpiperidine-3-carboxylic acid. DFT methods are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic structure of the molecule.

For the related compound, piperidine-3-carboxylic acid, DFT calculations have been performed to identify stable tautomers and isomers. Such studies typically utilize basis sets like 6-311++G(d,p) to ensure a high level of theoretical accuracy. For this compound, similar calculations would be essential to understand how the methyl substituents influence the conformational preferences of the piperidine (B6355638) ring and the orientation of the carboxylic acid group.

DFT calculations can also elucidate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These properties are crucial for predicting the molecule's reactivity.

Table 1: Representative Data from DFT Calculations on Piperidine Derivatives

| Property | Calculated Value | Significance |

|---|---|---|

| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Provides the most stable 3D structure. |

| Vibrational Frequencies | Wavenumbers (cm⁻¹) | Correlates with experimental IR and Raman spectra for structural confirmation. |

| HOMO-LUMO Gap | Energy (eV) | Indicates chemical reactivity and electronic stability. |

Note: The values in this table are illustrative of the data obtained from DFT calculations and are not specific to this compound due to a lack of published data.

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can reveal the conformational landscape and the dynamic interplay of different structural forms in various environments, such as in a solvent.

These simulations provide a detailed view of the flexibility of the piperidine ring and the rotational freedom of the substituent groups. By simulating the molecule's trajectory over time, researchers can identify the most populated conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets.

Prediction of Reactivity and Reaction Mechanisms through Theoretical Models

Theoretical models are crucial for predicting the reactivity of this compound and for elucidating potential reaction mechanisms. Computational studies can map out the energy profiles of chemical reactions, identifying transition states and intermediates.

For instance, theoretical investigations into the reactions of piperidine derivatives can provide mechanistic insights. In the case of this compound, computational models could be used to study reactions such as N-alkylation, acylation, or reactions involving the carboxylic acid group. DFT calculations can determine the activation energies for these reactions, thereby predicting their feasibility and kinetics.

Furthermore, computational studies on related piperidine carboxylic acids have explored their role in reactions like decarboxylative oxidation, where theoretical models helped to understand the role of various reagents in the reaction mechanism.

Computational Analysis of Conformational Energies and Intermolecular Interactions

The conformational preferences of the piperidine ring are a key aspect of its chemistry. The chair conformation is generally the most stable for piperidine, similar to cyclohexane. However, the presence of substituents, as in this compound, significantly influences the conformational energies.

Computational methods can be used to calculate the relative energies of different conformers, such as those with axial or equatorial substituents. For polysubstituted piperidines, molecular mechanics and DFT calculations have been used to determine the dominant conformations. The interplay of steric and electronic effects from the two methyl groups and the carboxylic acid group would dictate the preferred three-dimensional structure of this compound.

Furthermore, the analysis of intermolecular interactions is vital for understanding the behavior of the compound in condensed phases and in biological systems. Computational techniques can identify and quantify non-covalent interactions such as hydrogen bonding and van der Waals forces. For this compound, the carboxylic acid group and the amine proton are potential sites for strong hydrogen bonding, which would play a significant role in its crystal packing and its interactions with other molecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Piperidine-3-carboxylic acid |

| Cyclohexane |

Analytical Method Development for 2,6 Dimethylpiperidine 3 Carboxylic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are central to the analytical workflow for 2,6-Dimethylpiperidine-3-carboxylic acid, providing the necessary resolution and sensitivity for its determination in various matrices. The choice between liquid and gas chromatography is often dictated by the compound's volatility and thermal stability, as well as the desired sensitivity and the nature of the sample.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. The inherent polarity of the carboxylic acid and the piperidine (B6355638) ring makes it amenable to reversed-phase liquid chromatography (RP-LC). However, challenges such as poor retention on conventional C18 columns can arise due to the compound's hydrophilicity. nih.gov

To overcome these challenges, derivatization is often employed to enhance the compound's chromatographic behavior and to improve ionization efficiency for mass spectrometric detection. nih.govnih.gov LC-MS methods, particularly when coupled with tandem mass spectrometry (MS/MS), offer high selectivity and sensitivity, allowing for the detection of trace amounts of the analyte. The positive-ion mode of electrospray ionization (ESI) is typically effective after derivatization, which introduces a readily ionizable group. researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another viable technique, provided that the volatility of this compound is increased through derivatization. mdpi.com The presence of the polar carboxylic acid and the secondary amine in the piperidine ring makes the underivatized compound unsuitable for direct GC analysis. mdpi.com Esterification of the carboxylic acid group and acylation or silylation of the amine group are common derivatization strategies to produce a more volatile and thermally stable derivative suitable for GC-MS analysis. ijrap.net

The selection of an appropriate derivatization reagent is critical to the success of the GC-MS method. The derivatized analyte can then be separated on a suitable capillary column and detected with high sensitivity and specificity by the mass spectrometer.

The optimization of chromatographic conditions is a critical step in developing a reliable analytical method. For LC-MS analysis, this involves the careful selection of the stationary phase (column) and the mobile phase composition.

Table 1: Key Parameters in the Optimization of LC-MS Separation

| Parameter | Considerations for this compound |

| Column Chemistry | Reversed-phase columns (e.g., C18, C8) are commonly used. For polar compounds, columns with alternative selectivities like polar-embedded or polar-endcapped phases may offer better retention and peak shape. |

| Mobile Phase pH | The pH of the mobile phase influences the ionization state of the carboxylic acid and the piperidine nitrogen, which in turn affects retention. A pH below the pKa of the carboxylic acid will promote retention on a reversed-phase column. |

| Organic Modifier | Acetonitrile and methanol (B129727) are common organic modifiers. The type and concentration will affect the elution strength and selectivity of the separation. |

| Buffer System | Buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often used to control the mobile phase pH and are compatible with mass spectrometry. |

For GC-MS, optimization focuses on the selection of the GC column, temperature programming, and injection parameters to ensure efficient separation of the derivatized analyte from other components in the sample.

Purity Assessment and Chiral Analysis Techniques

Purity Assessment

The determination of chemical purity involves identifying and quantifying any impurities, such as starting materials, by-products from synthesis, or degradation products. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For a polar compound like this compound, reversed-phase (RP) HPLC is a common starting point.

Research Findings: In the analysis of carboxylic acids, various HPLC separation conditions can be employed. mdpi.com Methods often utilize C18 columns with aqueous mobile phases containing acid modifiers like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid moiety. Detection can be challenging due to the lack of a strong chromophore in the molecule. Therefore, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are suitable. However, the most definitive identification and quantification are achieved using HPLC coupled with mass spectrometry (LC-MS), which provides molecular weight information and fragmentation patterns for impurity identification. mdpi.com

| Analytical Method | Stationary Phase | Mobile Phase (Illustrative) | Detector | Application |

|---|---|---|---|---|

| RP-HPLC | C18 (5 µm, 4.6 x 250 mm) | A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient) | ELSD, CAD, MS | Quantification of non-volatile impurities and assay. |

| HILIC | Silica, Amide, or Zwitterionic | High Organic Solvent Content (e.g., >80% Acetonitrile) with Aqueous Buffer | ELSD, MS | Improved retention for highly polar compounds and related impurities. |

Gas Chromatography (GC): GC analysis of carboxylic acids typically requires derivatization to increase their volatility and thermal stability. The amine and carboxylic acid groups can be derivatized, for example, through silylation (e.g., with BSTFA) or esterification. The resulting derivatives can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Chiral Analysis Techniques

Chiral analysis is fundamental to separating and quantifying the stereoisomers of this compound. The primary methods for chiral resolution include the formation of diastereomeric derivatives and direct separation using chiral chromatography or capillary electrophoresis. mdpi.com

Diastereomeric Salt Formation: A classic method for resolving racemic carboxylic acids involves their reaction with an enantiomerically pure chiral base. libretexts.org

Principle: The racemic acid is reacted with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine) to form a mixture of two diastereomeric salts. libretexts.org These diastereomers possess different physicochemical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.org Once separated, the addition of a strong acid regenerates the individual, enantiomerically pure carboxylic acids.

Chiral Chromatography: Direct separation of enantiomers can be achieved without derivatization using chiral chromatography, primarily through Chiral HPLC. mdpi.comnih.gov

Research Findings: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective for a broad range of compounds. nih.gov For carboxylic acids specifically, chiral selectors like vancomycin (B549263) have been used successfully. nih.gov Another approach involves capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, added to the background electrolyte. nih.gov These selectors form transient, diastereomeric inclusion complexes with the enantiomers, enabling their separation based on differential mobility. Highly water-soluble cyclodextrin (B1172386) derivatives have proven effective for the enantiomeric separation of various acidic compounds. nih.gov

| Technique | Principle | Typical Chiral Selector / Reagent | Advantages | Considerations |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. libretexts.org | Chiral amines (e.g., brucine, (R)-1-phenylethylamine). libretexts.org | Well-established, scalable method. | Requires a suitable resolving agent and successful crystallization. mdpi.com |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). mdpi.com | Polysaccharide derivatives (cellulose, amylose), cyclodextrins, vancomycin. nih.govnih.gov | Direct separation, high efficiency, and good for analytical scale. | CSP selection can be empirical; columns can be expensive. |

| Chiral Capillary Electrophoresis (CE) | Differential mobility of transient diastereomeric complexes. nih.gov | Cyclodextrins (e.g., sulfated α-CDs) in the background electrolyte. nih.gov | High separation efficiency, very low sample and reagent consumption. | Lower concentration sensitivity compared to HPLC unless coupled with MS. |

The selection of an appropriate analytical method depends on the specific goal, whether it is for routine purity testing, identification of unknown impurities, or precise determination of enantiomeric excess (ee). A combination of these techniques is often employed to provide a complete analytical profile of this compound.

Future Directions and Emerging Research Areas for 2,6 Dimethylpiperidine 3 Carboxylic Acid

Development of Next-Generation Synthetic Routes with Enhanced Efficiency and Stereoselectivity

Current synthetic strategies for substituted piperidines often rely on multi-step sequences that can be time-consuming and may generate significant waste. Emerging research in catalysis offers promising avenues to overcome these limitations. The development of novel organocatalytic and metal-catalyzed reactions is a key area of future investigation. For instance, catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been shown to be an effective method for the enantioselective synthesis of 2,6-disubstituted piperidines. nih.gov This approach, which involves a two-step process of catalytic dynamic resolution and a second lithiation-substitution, provides high enantiomeric and diastereomeric ratios. nih.gov Future work could adapt such methodologies for the stereocontrolled synthesis of 2,6-dimethylpiperidine-3-carboxylic acid, potentially through the use of chiral ligands to direct the stereochemical outcome.

Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine (B92270) derivatives have emerged as a powerful tool for the synthesis of enantioenriched 3-substituted piperidines. organic-chemistry.orgsnnu.edu.cn The application of similar catalytic systems to appropriately substituted pyridine precursors could provide a direct and highly stereoselective route to the this compound core. The continuous development of new catalytic systems, including those based on earth-abundant metals, will be crucial in making these synthetic routes more sustainable and cost-effective.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Dynamic Resolution | Enantioselective synthesis of 2,6-disubstituted piperidines. nih.gov | High stereocontrol at both the C2 and C6 positions. |

| Asymmetric Reductive Heck Reaction | Rh-catalyzed reaction of boronic acids with pyridine derivatives. organic-chemistry.orgsnnu.edu.cn | Direct introduction of substituents at the C3 position with high enantioselectivity. |

| Organocatalysis | Use of small organic molecules as catalysts. mun.ca | Mild reaction conditions, reduced metal contamination. |

Exploration of Novel Biological Targets and Therapeutic Applications

The piperidine (B6355638) scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. researchgate.net While the biological activities of many piperidine derivatives have been extensively studied, the specific therapeutic potential of this compound remains a largely unexplored frontier. Future research will be directed towards identifying and validating novel biological targets for this compound and its derivatives, potentially leading to the development of new therapeutic agents for a range of diseases.

Preliminary investigations into a related compound, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, have suggested potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai This provides a strong rationale for a more comprehensive biological evaluation of this compound itself. High-throughput screening campaigns against diverse panels of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities.

Given the structural similarities to known bioactive molecules, several therapeutic areas warrant particular attention. For instance, piperidine-3-carboxamide derivatives have been investigated as inhibitors of cathepsin K for the treatment of osteoporosis. mdpi.com The 2,6-dimethyl substitution pattern could offer unique steric and electronic properties that modulate binding to such targets. Furthermore, the broader class of pyridine carboxylic acid derivatives has been explored for a vast array of therapeutic applications, including as enzyme inhibitors for cancer and infectious diseases. dovepress.comnih.gov Systematic derivatization of the this compound core, for example by modifying the carboxylic acid moiety or introducing substituents on the piperidine nitrogen, could lead to the discovery of potent and selective modulators of novel biological targets.

| Potential Therapeutic Area | Rationale Based on Related Compounds | Potential Molecular Targets |

| Oncology | Anticancer properties of related piperidine derivatives. ontosight.ai | Kinases, Proteases, Epigenetic targets |

| Infectious Diseases | Antimicrobial activity of related piperidine derivatives. ontosight.ai | Bacterial or viral enzymes |

| Inflammatory Diseases | Anti-inflammatory potential of related piperidine derivatives. ontosight.ai | Cyclooxygenases, Cytokine receptors |

| Neurological Disorders | Piperidine scaffold present in many CNS-active drugs. | Neurotransmitter receptors, Ion channels |

Integration with Advanced Computational Design Principles for De Novo Ligand Discovery

The integration of computational chemistry and molecular modeling with synthetic chemistry offers a powerful paradigm for accelerating the drug discovery process. For this compound, in silico approaches can play a pivotal role in guiding the design of new derivatives with enhanced potency and selectivity for specific biological targets.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies that can be employed. Once a biological target for this compound is identified, SBDD can be used to model the binding interactions of the compound within the target's active site. This information can then be used to rationally design modifications to the scaffold that are predicted to improve binding affinity and selectivity. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes and conformational dynamics of these designed ligands. nih.gov

De novo ligand design algorithms can also be utilized to generate novel molecular structures based on the this compound scaffold. These algorithms can explore a vast chemical space to identify compounds with optimal predicted binding properties. Furthermore, in silico screening of virtual libraries of this compound derivatives against various target proteins can rapidly identify promising hit compounds for further experimental validation. nih.gov This approach can significantly reduce the time and cost associated with traditional high-throughput screening. The development of accurate predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will also be crucial for prioritizing compounds with favorable drug-like characteristics. nih.govfrontiersin.org

Application in Chemical Biology as Probes for Mechanistic Investigations

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable tools in chemical biology for dissecting complex biological pathways and validating novel drug targets. The development of chemical probes based on this scaffold can enable the identification of its molecular targets and the elucidation of its mechanism of action at a cellular and organismal level.

One powerful approach is the design and synthesis of affinity-based probes. This typically involves attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to the this compound molecule via a suitable linker. nih.govresearchgate.netuwa.edu.au These probes can then be used in pull-down experiments with cell lysates to isolate and identify the specific proteins that bind to the compound. Subsequent analysis by mass spectrometry can reveal the identity of these protein targets.

Another sophisticated technique is photoaffinity labeling. nih.goviris-biotech.desemanticscholar.org This involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure of a this compound derivative. Upon photoactivation, the probe forms a covalent bond with its binding partner, allowing for the robust and irreversible labeling of the target protein. This technique is particularly useful for capturing transient or low-affinity interactions. The development of such chemical probes will be instrumental in validating the biological targets of this compound and providing a deeper understanding of its cellular functions.

Q & A

Q. What synthetic strategies are effective for preparing 2,6-dimethylpiperidine-3-carboxylic acid, considering steric hindrance from dimethyl groups?

A multi-step approach is recommended:

Precursor Protection : Use tert-butoxycarbonyl (Boc) to protect the amine group, reducing steric interference during cyclization .

Cyclization : Employ ring-closing reactions under controlled temperatures (0–5°C) to minimize racemization. Microwave-assisted synthesis may enhance reaction efficiency for strained intermediates.

Deprotection : Acidic cleavage (e.g., trifluoroacetic acid in dichloromethane) releases the free amine.

Carboxyl Activation : Convert the carboxylic acid to an active ester (e.g., NHS ester) for downstream functionalization. This mirrors methodologies for related piperidine-carboxylic acids .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : and NMR can resolve stereochemistry and confirm dimethyl substitution patterns. NOESY experiments clarify spatial proximity of methyl groups.

- X-ray Crystallography : For unambiguous confirmation of molecular conformation, single-crystal X-ray analysis is ideal, as demonstrated in structural studies of analogous piperidine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity, critical for ensuring synthetic accuracy.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- First Aid : Immediate flushing with water for eye/skin contact and medical consultation, as outlined in safety guidelines for structurally similar compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the conformational stability of this compound?

- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) provide accurate thermochemical data for piperidine systems .

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate aqueous or organic environments. Compare computed dipole moments with experimental dielectric constants to validate models .

Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Error Analysis : Quantify deviations using root-mean-square error (RMSE) between calculated and observed shifts.

- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify low-energy conformers overlooked in static DFT calculations.

- Cross-Validation : Correlate DFT results with X-ray crystallography data to identify systematic biases in computational models .

Q. How can enantiomeric purity be ensured during synthesis and purification?

- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) for separation.

- Circular Dichroism (CD) : Confirm optical activity post-purification.

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during key steps to enforce stereochemical control, as seen in related heterocyclic syntheses .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Anti-inflammatory Screening : Use LPS-induced cytokine release assays in macrophage cell lines, referencing protocols for structurally similar carboxylic acids .

- Enzyme Inhibition : Test against target enzymes (e.g., proteases) via fluorometric or colorimetric assays.